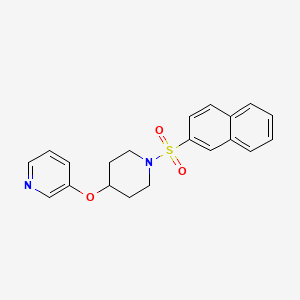

3-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine

Description

Properties

IUPAC Name |

3-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)oxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c23-26(24,20-8-7-16-4-1-2-5-17(16)14-20)22-12-9-18(10-13-22)25-19-6-3-11-21-15-19/h1-8,11,14-15,18H,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQSRZIVGFSNNMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CN=CC=C2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. One common synthetic route includes:

Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

Sulfonylation: The piperidine intermediate is then reacted with naphthalene-2-sulfonyl chloride under basic conditions to introduce the naphthalene sulfonyl group.

Coupling with Pyridine: The final step involves coupling the sulfonylated piperidine with a pyridine derivative, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.

Major Products

Oxidation: Oxidized derivatives of the naphthalene and piperidine moieties.

Reduction: Reduced forms of the sulfonyl group.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights structural analogues and their distinguishing features:

*Estimated based on analogous structures.

Physicochemical Properties

- Melting Points : Compounds with rigid substituents (e.g., disubstituted phenyl groups in ) exhibit higher melting points (268–287°C) due to crystalline packing. The target compound’s bulky naphthalene group may lower its melting point relative to these analogues.

- Molecular Weight : The target compound’s molecular weight (~450–500) aligns with antimicrobial pyridine derivatives (466–545 g/mol in ), suggesting suitability for drug-like properties.

Research Implications and Gaps

- Activity Profiling : While structural analogues show promise in enzyme inhibition and antimicrobial activity, the target compound’s specific biological data (e.g., IC50, MIC) remain uncharacterized in the provided evidence.

- Solubility-Bioavailability Trade-off : The naphthalene group’s lipophilicity may necessitate formulation optimization compared to polar derivatives in .

- Synthetic Optimization : Improved catalytic methods (e.g., copper-free coupling) could enhance the yield and scalability of naphthalene-containing derivatives .

Biological Activity

3-((1-(Naphthalen-2-ylsulfonyl)piperidin-4-yl)oxy)pyridine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound features a piperidine ring, a naphthalene sulfonyl group, and a pyridine moiety, making it a versatile building block for various bioactive molecules. This article explores the biological activity of this compound, including its synthesis, mechanism of action, and applications in scientific research.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Piperidine Intermediate : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

- Sulfonylation : The piperidine intermediate is reacted with naphthalene-2-sulfonyl chloride under basic conditions.

- Coupling with Pyridine : The final step involves coupling the sulfonylated piperidine with a pyridine derivative using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The compound may modulate the activity of certain receptors or enzymes, although the precise pathways can vary depending on the biological context.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Anti-inflammatory Activity : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.

- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation, indicating potential applications in oncology .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can exhibit significant antimicrobial activity against various pathogens. For example, modifications to the naphthalene and piperidine moieties were found to enhance inhibitory effects against aldosterone synthase (CYP11B2), an enzyme implicated in cardiovascular diseases . Table 1 summarizes some key findings from these studies.

| Compound | Target Enzyme | IC50 (nM) | Selectivity Factor |

|---|---|---|---|

| Compound 1 | CYP11B2 | 14 | 415 |

| Compound 2 | CYP17 | >1000 | - |

| Compound 3 | CYP19 | >1000 | - |

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

- Cardiovascular Applications : A study focused on compounds similar to this compound showed promising results in inhibiting aldosterone synthase, suggesting that these compounds could be developed into treatments for hypertension and heart failure .

- Cancer Research : Another investigation revealed that derivatives exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.